molecular formula C26H21N3 B11525070 Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-

Cat. No.: B11525070
M. Wt: 375.5 g/mol
InChI Key: BRJBHMDMQPJXDJ-BMRADRMJSA-N
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Description

2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE is a complex organic compound that features a quinoline core linked to a pyrazole ring, which is further substituted with phenyl and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-1H-PYRAZOL-1-YL}QUINOLINE: Similar structure but lacks the dihydro component.

    2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}ISOQUINOLINE: Similar structure but with an isoquinoline core.

Uniqueness

The uniqueness of 2-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}QUINOLINE lies in its specific substitution pattern and the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]quinoline

InChI

InChI=1S/C26H21N3/c1-3-9-20(10-4-1)15-17-23-19-25(22-12-5-2-6-13-22)29(28-23)26-18-16-21-11-7-8-14-24(21)27-26/h1-18,25H,19H2/b17-15+

InChI Key

BRJBHMDMQPJXDJ-BMRADRMJSA-N

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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